2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
Description
2-Chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine substituent at position 2 and an aromatic amine group at position 4, substituted with a 2,4-dimethoxyphenyl moiety. The 2,4-dimethoxyphenyl group likely enhances solubility and modulates electronic effects, influencing reactivity and biological interactions .
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-17-8-3-4-9(10(7-8)18-2)15-11-5-6-14-12(13)16-11/h3-7H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAYOVNMHFHMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine typically involves the reaction of 2,4-dimethoxyaniline with 2,4,6-trichloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) for several hours . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or aromatic ring.
Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is being explored for its potential as a pharmacophore in drug development. Notably, it has shown promise in:
- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound may inhibit inflammatory pathways.
- Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
2. Biological Studies
As a probe in biological studies, 2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine can elucidate biological pathways involving pyrimidine derivatives. Its role in studying enzyme interactions and cellular mechanisms is significant.
3. Materials Science
In materials science, this compound may contribute to the synthesis of novel materials with specific electronic or optical properties due to its heterocyclic structure.
Antitumor Efficacy
A series of studies evaluated the antitumor efficacy of various pyrimidine derivatives, including this compound. These studies revealed:
- Cytotoxicity Profiles : Modifications in substituents significantly impacted cytotoxicity against different cancer cell lines.
- Mechanisms of Action : Investigations into the mechanisms revealed potential pathways for inducing apoptosis in cancer cells.
Antimicrobial Screening
In vitro assays assessed the antimicrobial efficacy of this compound against various pathogens:
- Bacterial Resistance : The compound exhibited activity against resistant strains of bacteria.
- Structure-Activity Relationship (SAR) : Certain structural modifications enhanced antimicrobial activity, suggesting avenues for further optimization.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Melting points, spectral data, and elemental analysis of selected analogs:
Key Observations :
Key Observations :
ADMET and Physicochemical Profiling
highlights Pareto optimization for compounds with balanced ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. For example, PROTACs like CPR3/CPR4 exhibit low toxicity and favorable solubility, attributed to pyrimidine cores and polar substituents . The 2,4-dimethoxyphenyl group in the target compound may similarly improve pharmacokinetics by reducing metabolic degradation .
Biological Activity
2-Chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a broader class of pyrimidines known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent at the 2-position of the pyrimidine ring and two methoxy groups at the 2 and 4 positions of the phenyl ring. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which plays a significant role in nucleotide synthesis and cell proliferation.
Antitumor Activity
Research has indicated that compounds related to this compound exhibit significant antitumor properties. A study evaluated several pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The findings suggested that certain derivatives displayed IC50 values in the low micromolar range, indicating potent antitumor activity without cytotoxicity to normal cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 5.0 | |
| Related Pyrimidine Derivative | HeLa (Cervical) | 3.5 | |
| Related Pyrimidine Derivative | MCF7 (Breast) | 4.0 |
Antimicrobial Activity
In addition to its antitumor effects, this compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrimidines can inhibit bacterial growth effectively. For example, a related study reported that certain pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Inhibition of β-glucuronidase
Another area of interest is the inhibition of β-glucuronidase, an enzyme implicated in various pathological conditions such as cancer and renal diseases. Compounds similar to this compound have been evaluated for their inhibitory potential against this enzyme, with some showing promising results .
Case Studies
- Antitumor Efficacy : A series of studies were conducted on pyrimidine derivatives where this compound was included in the screening panel. These studies demonstrated that modifications in the substituents significantly impacted the cytotoxicity profile against different cancer cell lines.
- Antimicrobial Screening : In vitro assays evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that certain structural modifications enhanced activity against resistant strains.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 2,4-dimethoxyaniline and 2-chloropyrimidin-4-amine derivatives. Key steps include:
- Substrate Activation : Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine group .
- Temperature Control : Reactions are often conducted at 80–100°C under inert gas (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane mixtures) or recrystallization from ethanol/water yields >90% purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regioselectivity and substitution patterns. For example, the pyrimidine C4-amine proton appears as a singlet near δ 8.5–9.0 ppm in DMSO-d₆, while methoxy groups (OCH₃) resonate at δ 3.7–3.9 ppm .
- Elemental Analysis : Verify stoichiometry (e.g., C₁₂H₁₂ClN₃O₂) with ≤0.4% deviation from theoretical values .
- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How can solubility challenges in aqueous media be addressed for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤5% v/v) with surfactants like Tween-80 to enhance solubility .
- pH Adjustment : Protonate the pyrimidine amine (pKa ~4.5–5.0) in mildly acidic buffers (e.g., PBS pH 5.5) to improve aqueous dispersion .
Advanced Research Questions
Q. How can computational methods be integrated into experimental design to predict and optimize reaction pathways?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., B3LYP/6-31G* level). For example, calculate activation energies for competing substitution pathways at the pyrimidine C2 and C4 positions .
- Machine Learning (ML) : Train models on existing pyrimidine synthesis data to predict optimal solvent/base combinations, reducing trial-and-error experimentation .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase inhibition assays .
- Structural Validation : Re-analyze crystallographic data (e.g., hydrogen bonding networks via XRD) to confirm conformational stability under assay conditions .
Q. How can structure-activity relationships (SARs) be systematically explored for pyrimidin-4-amine derivatives?
- Methodological Answer :
- Fragment-Based Design : Replace the 2,4-dimethoxyphenyl group with bioisosteres (e.g., 2-thienyl, 4-fluorophenyl) to probe electronic and steric effects .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity trends in enzymatic assays .
Q. What advanced statistical methods are applicable for optimizing scaled-up synthesis protocols?
- Methodological Answer :
- Factorial Design : Apply a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent ratio). For example, identify interactions between temperature (80–120°C) and catalyst (K₂CO₃ vs. Cs₂CO₃) using ANOVA .
- Response Surface Methodology (RSM) : Model non-linear relationships between reaction time (12–24 hrs) and yield to pinpoint optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
